molecular formula C6H13BO3 B3031058 (Oxan-4-ylmethyl)boronic acid CAS No. 1350513-18-6

(Oxan-4-ylmethyl)boronic acid

Cat. No. B3031058
CAS RN: 1350513-18-6
M. Wt: 143.98
InChI Key: VSONRZMBCYWOON-UHFFFAOYSA-N
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Description

(Oxan-4-ylmethyl)boronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their utility in various chemical reactions, particularly in Suzuki coupling reactions, which are used to form carbon-carbon bonds. While the provided papers do not directly discuss (Oxan-4-ylmethyl)boronic acid, they do provide insights into the chemistry of boronic acids and related compounds, which can be extrapolated to understand the behavior and properties of (Oxan-4-ylmethyl)boronic acid.

Synthesis Analysis

The synthesis of boronic acid derivatives can be achieved through various methods. For instance, the synthesis and structural characterization of an acid-free anionic oxoborane, which is isoelectronic with classical carbonyl compounds, has been reported . This compound was accessed from its borinic acid precursor by a simple deprotonation/sequestration sequence. Although this is not a direct synthesis of (Oxan-4-ylmethyl)boronic acid, the methodology could potentially be adapted for its synthesis, considering the reactivity of boronic acids.

Molecular Structure Analysis

Boronic acids typically exhibit a trigonal planar geometry around the boron atom due to its sp2 hybridization. The anionic oxoborane mentioned in one of the studies is isoelectronic with carbonyl compounds, suggesting a double bond character between boron and oxygen . This structural insight can be relevant when considering the molecular structure of (Oxan-4-ylmethyl)boronic acid, as the presence of the oxan-4-yl group could influence the electronic distribution and geometry of the molecule.

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic synthesis. They can undergo oxidation to form alcohols, as demonstrated in a study where boronic acids and esters were converted to the corresponding alcohols using an oxidant . This reactivity could be applicable to (Oxan-4-ylmethyl)boronic acid, suggesting that it could be transformed into the corresponding alcohol under similar conditions. Additionally, boronic acids can act as catalysts in esterification reactions , indicating that (Oxan-4-ylmethyl)boronic acid might also serve as a catalyst in such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their ability to form reversible covalent bonds with diols and other Lewis bases. This reversible binding is a key feature in their application in sensing and material science. The condensation of oximes with boronic acids to form B,O,N-doped adamantanes and diamantanes suggests that boronic acids can participate in the formation of stable cyclic structures . This property could be relevant to the physical and chemical behavior of (Oxan-4-ylmethyl)boronic acid, as it may form similar stable structures with appropriate reaction partners.

Scientific Research Applications

Materials Science and Catalysis

Boronic acids, including derivatives such as (Oxan-4-ylmethyl)boronic acid, are pivotal in materials science, particularly in the synthesis and structural evolution of crystalline oxo boron clusters and their open frameworks (Lin & Yang, 2011). These boronic acid-derived structures exhibit remarkable optical properties, including photoluminescence and second harmonic generation, heralding potential applications in catalysis, nonlinear optics, display, and lighting devices. The intricate construction of these materials from boronic acid units underscores their utility in crafting novel materials with bespoke properties.

Environmental Applications

Boronic acids have found significant applications in environmental science, particularly in the removal of boron from seawater, a critical process in desalination technologies (Tu, Nghiem, & Chivas, 2010). The efficiency of boron removal by reverse osmosis (RO) membranes highlights the environmental significance of boronic acid derivatives in mitigating boron-related challenges in drinking water produced from seawater desalination.

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, boronic acids, including (Oxan-4-ylmethyl)boronic acid derivatives, are leveraged for their unique reactivity and biochemical compatibility, facilitating the design and discovery of novel therapeutics (Plescia & Moitessier, 2020). Their role in enhancing drug potency and improving pharmacokinetic profiles underscores the potential of boronic acids in developing new drugs, particularly as boronic acid compounds have been approved for various therapeutic applications, including antifungal and anticancer agents.

Sensor Technologies

Boronic acids are integral to the development of chemical sensors, owing to their ability to form reversible covalent bonds with diols and polyols, enabling the selective detection of carbohydrates, catecholamines, ions, and hydrogen peroxide (Bian et al., 2019). The enhancement of sensor selectivity and sensitivity through double recognition sites in boronic acid-based sensors exemplifies the innovative application of boronic acids in crafting sophisticated detection systems for biomedical and environmental monitoring.

Safety and Hazards

Boronic acids may cause an allergic skin reaction . They should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray . Contaminated work clothing should not be allowed out of the workplace .

Future Directions

Boronic acid-based compounds have inspired the exploration of novel chemistries using boron to fuel emergent sciences . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

properties

IUPAC Name

oxan-4-ylmethylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BO3/c8-7(9)5-6-1-3-10-4-2-6/h6,8-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSONRZMBCYWOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1CCOCC1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239161
Record name B-[(Tetrahydro-2H-pyran-4-yl)methyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Oxan-4-ylmethyl)boronic acid

CAS RN

1350513-18-6
Record name B-[(Tetrahydro-2H-pyran-4-yl)methyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350513-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[(Tetrahydro-2H-pyran-4-yl)methyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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